Physicochemical Differentiation: Lipophilicity Modulation by the 4-CF2H Group
The difluoromethyl group at the 4-position of the pyridine ring provides a distinct lipophilicity profile compared to alternative substituents. For the 4-CF2H pyridine core, the calculated LogP (XLogP3) is 2.4, whereas the 4-CH3 analog exhibits XLogP3 ≈ 1.8 and the 4-CF3 analog XLogP3 ≈ 3.1 [1]. This intermediate lipophilicity, combined with the hydrogen bond donor capacity of the CF2H group (ΔG_hydrogen bond ≈ -0.5 to -1.0 kcal/mol relative to CF3), offers a unique balance for optimizing both membrane permeability and target binding [2].
| Evidence Dimension | Lipophilicity (calculated LogP, XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | 4-CH3 pyridine analog: XLogP3 ≈ 1.8; 4-CF3 pyridine analog: XLogP3 ≈ 3.1 |
| Quantified Difference | ΔXLogP3: +0.6 vs. CH3, -0.7 vs. CF3 |
| Conditions | In silico calculation (XLogP3 method) |
Why This Matters
The intermediate lipophilicity of the 4-CF2H group balances membrane permeability and aqueous solubility, a critical consideration for lead optimization in drug discovery programs.
- [1] Kuujia Chemical Database. tert-Butyl (4-(difluoromethyl)pyridin-2-yl)carbamate (CAS 1419221-63-8) Computed Properties. Accessed 2026. View Source
- [2] Meanwell NA. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. J. Med. Chem. 2018, 61(14), 5822-5880. View Source
